6-ethyl-1H-indole-2-carboxylic Acid
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Overview
Description
6-Ethyl-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-ethyl-1H-indole-2-carboxylic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Action Environment
The biological activity of indole derivatives is known to be influenced by a variety of factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-1H-indole-2-carboxylic Acid typically involves the functionalization of the indole ring. One common method includes the alkylation of indole-2-carboxylic acid with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized with different substituents using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of ethyl indole-2-carboxaldehyde or ethyl indole-2-carboxylic ketone.
Reduction: Formation of ethyl indole-2-methanol or ethyl indole.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
6-Ethyl-1H-indole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-2-carboxylic Acid: Lacks the ethyl group, making it less hydrophobic and potentially altering its biological activity.
6-Methyl-1H-indole-2-carboxylic Acid: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
1H-Indole-3-carboxylic Acid: The carboxylic acid group is positioned differently, leading to different chemical and biological properties.
Uniqueness: 6-Ethyl-1H-indole-2-carboxylic Acid is unique due to the presence of the ethyl group at the 6-position, which can influence its hydrophobicity, reactivity, and overall biological activity. This structural modification can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
6-ethyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-3-4-8-6-10(11(13)14)12-9(8)5-7/h3-6,12H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHTROSSYBVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383132-71-6 |
Source
|
Record name | 6-ethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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